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Compound of Interest

Compound Name: (R)-3-Phenylcyclohexanone

Cat. No.: B1366968 Get Quote

Technical Guide: (R)-3-Phenylcyclohexanone
A Comprehensive Overview for Advanced Chemical Synthesis

This guide serves as a detailed technical resource for researchers, chemists, and professionals

in drug development, providing in-depth information on (R)-3-Phenylcyclohexanone. The

document covers its fundamental chemical identifiers, physicochemical properties,

stereoselective synthesis, analytical methodologies, and key applications, underscoring its

importance as a chiral building block in modern organic synthesis.

Core Chemical Identifiers
Precise identification is paramount in chemical procurement, synthesis, and regulatory

compliance. (R)-3-Phenylcyclohexanone is uniquely defined by the following identifiers.
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Identifier Value Source

IUPAC Name
(3R)-3-phenylcyclohexan-1-

one
[1]

CAS Number 34993-51-6 [1][2]

Molecular Formula C₁₂H₁₄O [1][3]

Molecular Weight 174.24 g/mol [1][4]

InChIKey
CJAUDSQXFVZPTO-

LLVKDONJSA-N
[1][5]

Physicochemical & Spectroscopic Data
The physical and spectroscopic properties of (R)-3-Phenylcyclohexanone are critical for its

handling, reaction monitoring, and purification.

Property Value Notes

Appearance Colorless oil / liquid [2][4]

Boiling Point 125-130 °C at 0.5 mmHg [2]

Storage Store at 0-8°C
Recommended for maintaining

long-term stability.[4]

¹³C NMR Spectra available

Key shifts confirm the

cyclohexanone backbone and

phenyl substituent.[1][5]

GC-MS m/z Top Peak: 174

The mass spectrum shows a

prominent molecular ion peak.

[6]

Stereoselective Synthesis: The Cornerstone of
Application
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The utility of (R)-3-Phenylcyclohexanone is intrinsically linked to its stereochemistry.

Asymmetric synthesis is not merely a procedural step but the core enabling technology that

provides access to this specific enantiomer, which is crucial for constructing enantiomerically

pure target molecules in pharmaceutical development.[7] The dominant and most reliable

method for its preparation is the Rhodium-catalyzed asymmetric 1,4-conjugate addition of a

phenyl group to an enone.

Workflow: Rh-Catalyzed Asymmetric Phenylation
The following diagram outlines the logical flow of the synthesis, a widely adopted and validated

procedure.[2]
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Catalyst Preparation
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4. Asymmetric 1,4-Addition @ 100°C

3. 2-Cyclohexenone + Phenylboronic Acid

Aqueous Dioxane

5. Quench & Aqueous Workup
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Figure 1: Synthetic workflow for (R)-3-Phenylcyclohexanone.
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Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established literature, ensuring

high enantioselectivity and yield.[2]

Materials:

Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

Phenylboronic acid

2-Cyclohexenone

1,4-Dioxane and Water (degassed)

Anhydrous Magnesium Sulfate

Silica Gel

Procedure:

Catalyst Formation: In a dry, inert-atmosphere flask, dissolve Rh(acac)(C₂H₄)₂ and (R)-

BINAP (1.2:1 molar ratio of ligand to metal) in 1,4-dioxane. Stir for 10 minutes to form the

active chiral catalyst complex. The slight excess of the BINAP ligand is critical for achieving

maximum enantioselectivity.[2]

Reaction Setup: To the catalyst solution, add 2-cyclohexenone followed by phenylboronic

acid and water.

Reaction Execution: Heat the mixture in an oil bath at 100°C for 12 hours. The reaction

progress can be monitored by TLC or GC-MS.

Workup and Extraction: After cooling, remove the solvent under reduced pressure. Dilute the

residue with diethyl ether and wash sequentially with 10% HCl, 5% NaOH, and saturated

NaCl solution. Dry the combined organic layers over anhydrous magnesium sulfate.[2]
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Purification: Filter the solution and concentrate. Purify the crude product by silica gel

chromatography (eluting first with hexane, then diethyl ether) to remove non-polar and polar

impurities.

Final Isolation: Distill the purified oil under reduced pressure (e.g., 0.5 mmHg) to yield (R)-3-
Phenylcyclohexanone as a colorless oil. Yields are typically high, in the range of 83-88%.

[2]

Chiral Analysis: Ensuring Enantiomeric Purity
The biological and chemical efficacy of a chiral compound is directly dependent on its

enantiomeric purity. Therefore, a robust analytical method to quantify the enantiomeric excess

(e.e.) is non-negotiable.

Core Principle: Chiral analysis involves separating the enantiomers (R and S) and quantifying

their relative amounts.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral

Stationary Phase (CSP) is the industry-standard technique.

Methodology: Chiral HPLC

Column: A column with a chiral selector, such as a cyclodextrin-based CSP, is used. The

chiral cavities of the stationary phase interact differently with each enantiomer, leading to

different retention times.[8]

Mobile Phase: A mixture of non-polar solvents like hexane and a polar modifier such as

isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of

the enantiomer peaks.

Detection: A UV detector is used, typically set at a wavelength where the phenyl group

absorbs (e.g., 254 nm).

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the

R- and S-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

This method, when properly validated, provides a precise and reproducible measure of

enantiomeric purity, with values often exceeding 98% e.e. for the Rh-catalyzed synthesis.[2]
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Applications in Research and Development
(R)-3-Phenylcyclohexanone is not an end product but a high-value intermediate. Its

bifunctional nature—a stereocenter adjacent to a reactive ketone—makes it a versatile

precursor for complex molecular architectures.

Pharmaceutical Synthesis: The compound serves as a key building block in the synthesis of

pharmaceuticals.[4] The fixed stereocenter allows for the construction of complex,

enantiomerically pure drug candidates, which is critical as biological activity is highly

dependent on stereochemistry.[7]

Fine Chemical Industry: It is a precursor to a wide range of fine chemicals and specialty

materials.[9] Its derivatives can be used in the development of agrochemicals, polymers, and

even fragrances.[4][9]

Catalysis Research: The molecule can be used in studies focused on catalytic processes,

helping to probe reaction mechanisms where stereochemistry plays a defining role.[4]

The structural motif of (R)-3-Phenylcyclohexanone is analogous to other chiral

cyclohexanone derivatives, such as (R)-3-(hydroxymethyl)cyclohexanone, which are prized for

their role in creating complex cyclic systems and carbocyclic nucleoside analogues with

enhanced metabolic stability.[10] This highlights the broader strategic importance of such chiral

scaffolds in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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